molecular formula C79H135N31O17 B12374366 DYRKtide

DYRKtide

Cat. No.: B12374366
M. Wt: 1791.1 g/mol
InChI Key: MHTXZHOYPJLNHB-VOCFVMJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: DYRKtide is synthesized using standard solid-phase peptide synthesis techniques. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is cleaved from the resin and purified using high-performance liquid chromatography to achieve a purity of over 95% .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The peptide is then lyophilized and stored at -20°C to maintain stability .

Mechanism of Action

DYRKtide exerts its effects by serving as a substrate for DYRK1A, which phosphorylates specific serine or threonine residues in the peptide sequence. This phosphorylation event is crucial for the regulation of various cellular processes. DYRK1A is involved in multiple signaling pathways, including those related to cell cycle control, neuronal differentiation, and synaptic transmission .

Comparison with Similar Compounds

DYRKtide is unique in its design as an optimal substrate for DYRK1A. Similar compounds include other peptides and small molecules that serve as substrates or inhibitors of DYRK1A and related kinases. Some of these compounds include:

This compound’s specificity and efficiency as a substrate for DYRK1A make it a valuable tool in biochemical and biomedical research.

Biological Activity

DYRKtide is a bioactive peptide specifically designed as an optimal substrate for the dual-specificity kinase DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A). This compound has garnered attention due to its significant role in various biological processes, particularly in the context of neurodegenerative diseases and developmental disorders such as Down syndrome. This article explores the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

Overview of DYRK1A

DYRK1A is a member of the DYRK family of protein kinases, which are characterized by their ability to phosphorylate serine and threonine residues while autophosphorylating on tyrosine residues. The activation of DYRK1A involves autophosphorylation at specific tyrosine residues, which is crucial for its catalytic activity. Dysregulation of DYRK1A has been linked to various pathologies, making it a target for therapeutic interventions.

This compound serves as a substrate for DYRK1A, facilitating the phosphorylation process. The efficiency of this phosphorylation is indicated by a Michaelis constant (Km) value of 35 μM, demonstrating a strong affinity for DYRK1A but not for other kinases like ERK2 . This specificity is crucial in research applications where targeted phosphorylation is required.

1. Inhibition Studies

Research has shown that inhibitors targeting DYRK1A can modulate its activity and downstream effects. For example, the compound CaNDY was identified as a potent inhibitor that induces selective degradation of DYRK1A with an IC50 value of 7.9 nM. This study highlights the potential for using this compound in screening assays to evaluate the effects of various inhibitors on DYRK1A activity .

2. Phosphorylation Effects

In cellular assays, compounds like AnnH75 have been demonstrated to reduce phosphorylation levels of known DYRK1A substrates such as SF3B1 and tau without adversely affecting cell viability. This indicates that this compound can be utilized to explore the functional consequences of DYRK1A inhibition in various cellular contexts .

3. Flavones as Inhibitors

Recent studies have identified flavones as effective inhibitors of DYRK1A, showing promising results in promoting insulin secretion and beta-cell proliferation. The interaction between flavones and DYRK1A was confirmed through crystallography, providing insights into how these compounds can modulate kinase activity . This research suggests that combining this compound with flavone inhibitors could enhance therapeutic strategies for metabolic disorders.

Table: Summary of Key Research Findings on this compound

StudyFindingsApplications
CaNDY inhibits DYRK1A with IC50 = 7.9 nMPotential therapeutic target for Alzheimer’s disease
AnnH75 reduces phosphorylation of substrates without toxicityInvestigational tool for studying cellular processes
Flavones inhibit DYRK1A; promote insulin secretionPossible treatment for diabetes and metabolic disorders

Properties

Molecular Formula

C79H135N31O17

Molecular Weight

1791.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C79H135N31O17/c1-44(2)40-53(66(118)100-48(22-10-32-93-76(84)85)63(115)97-42-60(112)107-36-17-29-59(107)73(125)110-39-16-28-58(110)69(121)103-52(74(126)127)21-7-8-30-80)105-70(122)57-27-15-38-109(57)72(124)55(43-111)106-61(113)45(3)98-68(120)56-26-14-37-108(56)71(123)51(25-13-35-96-79(90)91)102-67(119)54(41-46-18-5-4-6-19-46)104-65(117)50(24-12-34-95-78(88)89)101-64(116)49(23-11-33-94-77(86)87)99-62(114)47(81)20-9-31-92-75(82)83/h4-6,18-19,44-45,47-59,111H,7-17,20-43,80-81H2,1-3H3,(H,97,115)(H,98,120)(H,99,114)(H,100,118)(H,101,116)(H,102,119)(H,103,121)(H,104,117)(H,105,122)(H,106,113)(H,126,127)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

MHTXZHOYPJLNHB-VOCFVMJUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.